Armillarisin A
Overview
Description
Armillarisin A is a compound with the molecular formula C12H10O5 . It is a new coumarin prepared from the mycelium of Armillariella tabescens . It has been identified as a regulator and promoter of immune functions , and it has analgesic effects .
Synthesis Analysis
During the trial production of Armillarisin A for injection (AA-I), unidentified needle-like yellow-brown crystals were occasionally observed . The visible foreign solids were identified as unpolymerized crystals of Armillarisin A active pharmaceutical ingredient (AA-API) and were attributed to AA-API itself .Molecular Structure Analysis
The molecular structure of Armillarisin A is represented by the InChI string: InChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3 . The exact mass of the molecule is 234.05 g/mol .Chemical Reactions Analysis
The visible foreign solids in the formulations of Armillarisin A were analyzed using an ultra-high performance liquid chromatography–tandem mass spectrometry (UPLC-MS) method . The results revealed that the characteristics of the visible foreign solids were the same as those of AA-API .Physical And Chemical Properties Analysis
Armillarisin A has a molecular weight of 234.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 2 .Scientific Research Applications
-
Pharmaceutical Formulations
- Armillarisin A is used in the production of injection formulations . During the trial production of Armillarisin A for injection (AA-I), a method was developed using ultra-high performance liquid chromatography–tandem mass spectrometry (UPLC-MS) to determine the source of visible foreign bodies in the formulations . The production process could be improved by changing the stirring method and frequency as well as by optimizing the polymerization temperature to ensure the safety, stability, and control of the product quality .
-
Medicinal Chemistry
- Armillarisin A is a new coumarin prepared from the mycelium of Armillariella tabescens . It has been used clinically for its choleretic action, high bioavailability, unique mechanism, precise clinical efficacy, and limited side effects . It’s also used in the treatment of acute cholecystitis, infection of the biliary system, and pancreatitis .
-
Pharmacokinetics
- A rapid, sensitive, and convenient ultra-performance liquid chromatography-tandem mass spectrometry method was developed and validated for the determination of Armillarisin A in rat plasma . The method was linear over the concentration range of 0.5–250.00 ng mL −1 for Armillarisin A . The extraction recovery for Armillarisin A was approximately 100%, and no absolute matrix effect was observed .
-
Glucuronidation
- A study was performed to investigate liver microsomal glucuronidation of Armillarisin A, an effective cholagogue drug . The study aimed at characterizing the involved UDP-glucuronosyltranferases (UGT) and revealing potential species differences . Armillarisin A glucuronidation in human liver microsomes (HLM) generates one metabolite (M2) glucuronidated at the phenol hydroxyl group .
-
Cholagogue Components
-
Treatment of Acute Cholecystitis
- Qualitative Analysis of Visible Foreign Solids in Armillarisin A Injection Formulations
- During the trial production of Armillarisin A for injection (AA-I), unidentified needle-like yellow-brown crystals were occasionally observed . An ultra-high performance liquid chromatography–tandem mass spectrometry (UPLC-MS) method was developed for determining the source of the visible foreign bodies in the formulations of Armillarisin A active pharmaceutical ingredient (AA-API) . The results showed that the production process could be improved by changing the stirring method and frequency as well as by optimizing the polymerization temperature to ensure the safety, stability, and control of the product quality in the stage of batch production .
- Qualitative Analysis of Visible Foreign Solids in Armillarisin A Injection Formulations
- During the trial production of Armillarisin A for injection (AA-I), unidentified needle-like yellow-brown crystals were occasionally observed . An ultra-high performance liquid chromatography–tandem mass spectrometry (UPLC-MS) method was developed for determining the source of the visible foreign bodies in the formulations of Armillarisin A active pharmaceutical ingredient (AA-API) . The results showed that the production process could be improved by changing the stirring method and frequency as well as by optimizing the polymerization temperature to ensure the safety, stability, and control of the product quality in the stage of batch production .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZWWNMZVZWQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201953 | |
Record name | Armillarisin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Armillarisin A | |
CAS RN |
53696-74-5 | |
Record name | Armillarisin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53696-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Armillarisin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Armillarisin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARMILLARISIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5864MH5CT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.